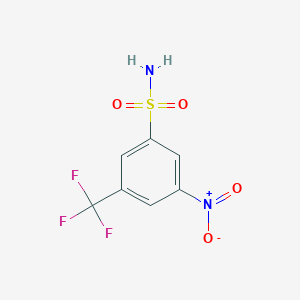
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as 2-chloro-4-methoxybenzyl chloride, followed by carboxylation. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring imparts rigidity and strain to the molecule, influencing its reactivity and interactions with other molecules. Additionally, the substituted phenyl ring provides opportunities for further functionalization and derivatization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves the reaction of 2-chloro-4-methoxybenzaldehyde with ethyl diazoacetate to form a cyclopropane intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-chloro-4-methoxybenzaldehyde", "ethyl diazoacetate", "catalyst (e.g. Rh2(OAc)4)", "solvent (e.g. dichloromethane)", "acid (e.g. hydrochloric acid)", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Formation of cyclopropane intermediate", "- Dissolve 2-chloro-4-methoxybenzaldehyde and ethyl diazoacetate in a solvent such as dichloromethane", "- Add a catalyst such as Rh2(OAc)4 and stir the mixture at room temperature for several hours", "- Monitor the reaction progress by TLC or GC", "- Isolate the cyclopropane intermediate by column chromatography", "Step 2: Hydrolysis of cyclopropane intermediate", "- Dissolve the cyclopropane intermediate in a mixture of water and acid (e.g. hydrochloric acid)", "- Stir the mixture at room temperature for several hours", "- Adjust the pH to basic using a base such as sodium hydroxide", "- Extract the product with a solvent such as ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate", "- Concentrate the solution under reduced pressure to yield the final product" ] } | |
Numéro CAS |
1314722-96-7 |
Formule moléculaire |
C11H11ClO3 |
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c1-15-7-2-3-8(9(12)6-7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clé InChI |
UQYODCDQTZAPBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2(CC2)C(=O)O)Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



